molecular formula C11H22N6 B13843913 Bis(ethylamino)-tert-butylamino-s-triazine-d9

Bis(ethylamino)-tert-butylamino-s-triazine-d9

Cat. No.: B13843913
M. Wt: 247.39 g/mol
InChI Key: UBCBDPVUYWSIIT-YJMGCJIZSA-N
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Description

Bis(ethylamino)-tert-butylamino-s-triazine-d9 is a synthetic compound belonging to the class of s-triazines. This compound is characterized by the presence of ethylamino and tert-butylamino groups attached to a triazine ring. The “d9” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. Deuteration is often used in scientific research to study reaction mechanisms and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(ethylamino)-tert-butylamino-s-triazine-d9 typically involves the reaction of cyanuric chloride with ethylamine and tert-butylamine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The general reaction scheme is as follows:

  • Cyanuric chloride is dissolved in an appropriate solvent, such as dichloromethane.
  • Ethylamine and tert-butylamine are added to the solution.
  • A deuterating agent, such as deuterium oxide (D2O), is introduced to facilitate the exchange of hydrogen atoms with deuterium.
  • The reaction mixture is stirred at a specific temperature and for a defined period to complete the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylamino)-tert-butylamino-s-triazine-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylamino and tert-butylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

Bis(ethylamino)-tert-butylamino-s-triazine-d9 has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Employed in labeling studies to track molecular interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of Bis(ethylamino)-tert-butylamino-s-triazine-d9 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(ethylamino)-tert-butylamino-s-triazine-d9 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C11H22N6

Molecular Weight

247.39 g/mol

IUPAC Name

4-N,6-N-diethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17)/i3D3,4D3,5D3

InChI Key

UBCBDPVUYWSIIT-YJMGCJIZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC

Origin of Product

United States

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